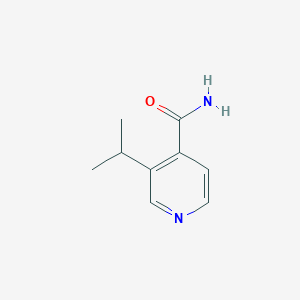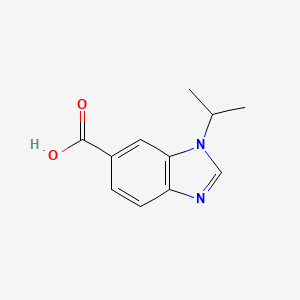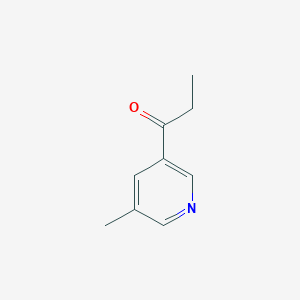![molecular formula C13H9NO2 B13658367 2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one CAS No. 101855-18-9](/img/structure/B13658367.png)
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its fused naphthalene and oxazinone rings, which confer unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one typically involves the condensation of 2-methyl-1-naphthol with appropriate reagents. One common method involves the reaction of 2-methyl-1-naphthol with phosgene or triphosgene in the presence of a base such as pyridine, followed by cyclization to form the oxazinone ring . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through recrystallization or chromatographic techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one undergoes various chemical reactions, including:
Condensation Reactions: It reacts with Schiff bases in acetic acid to form 3-aryl-2-styrylbenzo[h]quinazolin-4(3H)-ones.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the oxazinone ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Condensation: Schiff bases, acetic acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Another oxazinone derivative with antimicrobial properties.
2-Methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one: Known for its pharmaceutical applications.
4H-Benzo[d][1,3]oxazin-4-ones: Studied for their biological activities and potential as protease inhibitors.
Uniqueness
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one is unique due to its fused naphthalene ring, which imparts distinct chemical properties and enhances its stability. This structural feature differentiates it from other oxazinone derivatives and contributes to its diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
101855-18-9 |
|---|---|
Molekularformel |
C13H9NO2 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
2-methylbenzo[h][3,1]benzoxazin-4-one |
InChI |
InChI=1S/C13H9NO2/c1-8-14-12-10-5-3-2-4-9(10)6-7-11(12)13(15)16-8/h2-7H,1H3 |
InChI-Schlüssel |
BLQMGWCQDAJNGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC3=CC=CC=C32)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13658286.png)


![3,5-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658317.png)
![[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron](/img/structure/B13658327.png)




![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)
![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)

